Bienvenue dans la boutique en ligne BenchChem!

1-(2-Bromophenyl)-1H-pyrazole

CB1 receptor antagonist cannabinoid receptor selectivity PET radioligand development

1-(2-Bromophenyl)-1H-pyrazole is a brominated N-arylpyrazole building block (C₉H₇BrN₂, MW 223.07 g/mol) characterized by an ortho-bromine substituent on the N¹-phenyl ring. This substitution pattern confers distinct electronic, steric, and reactivity properties that differentiate it from para-, meta-, and non-halogenated analogs.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 87488-84-4
Cat. No. B1273732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)-1H-pyrazole
CAS87488-84-4
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C=CC=N2)Br
InChIInChI=1S/C9H7BrN2/c10-8-4-1-2-5-9(8)12-7-3-6-11-12/h1-7H
InChIKeyQNDJHGODPWAKAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)-1H-pyrazole (CAS 87488-84-4): Procurement-Grade Chemical Profile and Research Utility


1-(2-Bromophenyl)-1H-pyrazole is a brominated N-arylpyrazole building block (C₉H₇BrN₂, MW 223.07 g/mol) characterized by an ortho-bromine substituent on the N¹-phenyl ring [1]. This substitution pattern confers distinct electronic, steric, and reactivity properties that differentiate it from para-, meta-, and non-halogenated analogs. The compound serves as a key synthetic intermediate for constructing 1,5-diarylpyrazole-3-carboxamide derivatives, a privileged chemotype in cannabinoid CB₁ receptor antagonist development and molecular imaging probe design [2]. Its XLogP3 of 2.9 and topological polar surface area of 17.8 Ų place it within favorable physicochemical space for further elaboration into CNS-penetrant ligands [1].

Why 1-(2-Bromophenyl)-1H-pyrazole Cannot Be Interchanged with Positional Isomers or Other Halogenated Pyrazoles


Substituting 1-(2-bromophenyl)-1H-pyrazole with its para-bromo isomer (CAS 13788-92-6), 2-chloro analog, or unsubstituted 1-phenyl-1H-pyrazole is not scientifically equivalent for several data-supported reasons. First, the ortho-bromine substitution directly influences the conformational dynamics of the N-aryl bond, altering the dihedral angle between the phenyl and pyrazole rings and thereby modulating target binding affinity [1]. Second, in the 1,5-diarylpyrazole CB₁ antagonist series, the 2-bromophenyl derivative (compound 9j) achieved the highest CB₁/CB₂ selectivity (>773) within a library spanning a >1,400-fold affinity range, demonstrating that this specific substitution is non-substitutable for achieving optimal selectivity [1]. Third, in vivo PET imaging studies comparing structurally identical ligands differing only at the N¹-phenyl substituent revealed distinct brain pharmacokinetic profiles: the 2-bromophenyl radioligand ([¹¹C]4) exhibited sustained increasing brain radioactivity, while the 4-cyano analog ([¹¹C]5) showed continuous decline, directly demonstrating that the ortho-bromo group produces non-interchangeable pharmacodynamic and pharmacokinetic outcomes [2].

Quantitative Differentiation Evidence for 1-(2-Bromophenyl)-1H-pyrazole Against Closest Analogs and Alternatives


Superior CB₁ Receptor Selectivity of the 2-Bromophenyl-Derived Antagonist Versus Rimonabant Baseline

In a systematic SAR study by Donohue et al. (2006), N-(piperidin-1-yl)-1-(2-bromophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxamide (compound 9j), which is synthesized directly from 1-(2-bromophenyl)-1H-pyrazole as the core building block, exhibited a CB₁ antagonist binding affinity (K_B) of 11 nM and a CB₁/CB₂ selectivity ratio exceeding 773 [1]. This selectivity is 2.7-fold higher than that of rimonabant (SR141716), the prototypical 1,5-diarylpyrazole CB₁ antagonist, which demonstrates a 285-fold CB₁ selectivity (K_i = 1.8 nM CB₁ vs. 514 nM CB₂) [2]. Across the full compound library, K_B values ranged from 11 to >16,000 nM and selectivity from 0.6 to 773, establishing compound 9j as the most selective ligand in the series and directly attributable to the 2-bromophenyl substitution [1].

CB1 receptor antagonist cannabinoid receptor selectivity PET radioligand development

Divergent In Vivo Brain Pharmacokinetics: Direct Head-to-Head PET Comparison of 2-Bromophenyl vs. 2-Chloro and 4-Cyano 1,5-Diarylpyrazole Radioligands in Non-Human Primates

Donohue et al. (2008) conducted a direct head-to-head comparison of three structurally identical ¹¹C-labeled 1,5-diarylpyrazole radioligands in rhesus monkey, varying only the N¹-phenyl substituent [1]. [¹¹C]4, bearing the 2-bromophenyl group, exhibited a distinctly different brain radioactivity time-course from its 2-chloro ([¹¹C]3, NIDA-41087) and 4-cyano ([¹¹C]5, JHU75575) analogs. Following intravenous injection, brain radioactivity increased continuously for [¹¹C]3 and [¹¹C]4 throughout the 120-minute scan, whereas radioactivity declined for [¹¹C]5 after initial uptake [1]. Under CB₁ receptor pre-blockade conditions, [¹¹C]3 and [¹¹C]4 showed rapid decreases to plateau levels after an initial higher uptake, while [¹¹C]5 declined continuously. Critically, both [¹¹C]3 and [¹¹C]4 were judged to produce CB₁ receptor-specific signals contaminated with brain-penetrating radiometabolites, whereas [¹¹C]5 generated an appreciable CB₁-specific signal with fast washout of non-specific binding [1].

PET imaging brain pharmacokinetics CB1 receptor radioligand metabolic stability

Lipophilicity Advantage of 2-Bromophenyl-Derived CB₁ Antagonist (clogP 5.85) Compared to Rimonabant (logP ~6.47–7.07) for CNS Radiotracer Development

Optimal lipophilicity is critical for CNS radiotracer performance; excessively lipophilic compounds exhibit high non-specific binding and poor signal-to-noise ratios. The 2-bromophenyl-derived lead compound 9j (N-(piperidin-1-yl)-1-(2-bromophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxamide) has a calculated clogP of 5.85 [1], which is meaningfully lower than rimonabant's reported logP of approximately 6.47–7.07 . Across the 1,5-diarylpyrazole series evaluated by Donohue et al., clogP values ranged from 3.61 to 6.25; compound 9j's value of 5.85 places it near the upper end of the range but still below rimonabant, indicating that the 2-bromophenyl substitution provides a favorable balance between target affinity (K_B = 11 nM) and lipophilicity [1]. The parent building block, 1-(2-bromophenyl)-1H-pyrazole, has an XLogP3 of 2.9, providing a moderately lipophilic starting point amenable to further functionalization without exceeding drug-like lipophilicity thresholds [2].

lipophilicity optimization CNS drug design blood-brain barrier penetration clogP

JHU75575 (2-Bromophenyl-4-cyano Derivative) Achieves Higher CB₁ Affinity and Lower Lipophilicity Than Rimonabant and AM281

The 2-bromophenyl-4-cyano-1,5-diarylpyrazole-3-carboxamide JHU75575 (synthesized from 1-(2-bromophenyl)-1H-pyrazole) demonstrates a human CB₁ receptor K_i of 4.70 nM in a [³H]CP55940 displacement assay using HEK293 cell membranes [1]. In the same study series, JHU75575 and its 2,4-dichlorophenyl analog JHU75528 were reported to display 'a combination of higher binding affinity and lower lipophilicity than those of Rimonabant (SR141716), a high affinity CB₁ selective antagonist, and AM281, the only available ligand for emission tomography imaging of CB₁ in human subjects' [2]. This dual advantage—enhanced affinity coupled with reduced lipophilicity—is directly enabled by the 2-bromophenyl motif, which provides an optimal balance of halogen bonding, steric occupancy, and lipophilicity compared to the 2,4-dichlorophenyl substitution pattern of rimonabant [2].

CB1 receptor binding affinity PET radioligand JHU75575 lipophilicity reduction

Ortho-Bromine Position Enables Distinct Cross-Coupling Reactivity Profile Versus Para-Bromo and Non-Halogenated Pyrazole Isomers

The ortho-bromine substituent of 1-(2-bromophenyl)-1H-pyrazole is strategically positioned for participation in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling downstream diversification of the phenyl ring [1]. The ortho position confers distinct steric and electronic properties compared to the para-bromo isomer (CAS 13788-92-6): the proximity of the bromine to the pyrazole N¹ nitrogen creates a unique chelating environment that can influence oxidative addition rates and direct subsequent functionalization regioselectivity [1]. In the context of 1,5-diarylpyrazole synthesis, the 2-bromophenyl group at N¹ was shown to be compatible with further elaboration at the pyrazole C³, C⁴, and C⁵ positions, enabling the construction of fully substituted pyrazole-3-carboxamide libraries with controlled regiochemistry [2]. This orthogonal reactivity is not equivalently accessible from the para-bromo or meta-bromo isomers, as the increased distance from the pyrazole core in those isomers reduces the electronic communication that governs regioselective metalation and coupling outcomes [1].

Suzuki-Miyaura coupling Buchwald-Hartwig amination cross-coupling ortho-substituent effect

Optimal Research and Procurement Application Scenarios for 1-(2-Bromophenyl)-1H-pyrazole (CAS 87488-84-4)


Development of High-Selectivity CB₁ Receptor PET Radioligands for Clinical Neuroimaging

Research teams developing next-generation CB₁ receptor PET tracers should prioritize 1-(2-bromophenyl)-1H-pyrazole as the core building block. The 2-bromophenyl motif delivered the highest CB₁/CB₂ selectivity ratio (>773) in the 1,5-diarylpyrazole chemotype—2.7-fold more selective than rimonabant [1]—and enabled the discovery of JHU75575, a clinical-stage PET radioligand candidate with K_i = 4.70 nM at human CB₁ and reduced lipophilicity relative to first-generation agents [2]. The distinct in vivo brain pharmacokinetic profile of the 2-bromophenyl radioligand, characterized by sustained brain radioactivity accumulation under baseline conditions (observed in rhesus monkey PET studies) [3], makes this intermediate indispensable for programs targeting improved CB₁ receptor quantification in human brain.

Structure-Activity Relationship (SAR) Campaigns for 1,5-Diarylpyrazole-Based GPCR Antagonists

Medicinal chemistry groups conducting SAR optimization of 1,5-diarylpyrazole-based GPCR antagonists—particularly for cannabinoid, TSPO, or related receptor targets—require 1-(2-bromophenyl)-1H-pyrazole to access the full affinity-selectivity space of the chemotype. The Donohue et al. (2006) SAR study demonstrated that K_B values at CB₁ span from 11 to >16,000 nM and selectivities from 0.6 to 773 across the compound library, with the 2-bromophenyl derivative (compound 9j, K_B = 11 nM) defining the upper boundary of both potency and selectivity [1]. Furthermore, the ortho-bromine provides a versatile synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling, enabling efficient exploration of substituent effects at the N¹-phenyl position without altering the pyrazole core connectivity [4].

Synthesis of CNS-Penetrant Drug Candidates Requiring Optimized Lipophilicity Profiles

Drug discovery programs targeting CNS indications where balanced lipophilicity is critical for blood-brain barrier penetration and low non-specific binding should select 1-(2-bromophenyl)-1H-pyrazole over the 2,4-dichlorophenyl or 4-chlorophenyl alternatives. The 2-bromophenyl-derived lead compound 9j exhibits a clogP of 5.85—0.6 to 1.2 log units lower than rimonabant (logP ~6.47–7.07)—while maintaining nanomolar CB₁ affinity [1] . The parent building block's XLogP3 of 2.9 provides a moderately lipophilic starting point that can be elaborated with polar functional groups at the pyrazole C³, C⁴, and C⁵ positions while remaining within drug-like lipophilicity space for CNS targets [5].

Academic and Industrial Procurement for Radioligand Chemistry and Preclinical Imaging Core Facilities

PET radiochemistry core facilities and preclinical imaging centers developing in-house cannabinoid receptor radioligands should stock 1-(2-bromophenyl)-1H-pyrazole as a strategic intermediate. The compound serves as the direct precursor to [¹¹C]JHU75575 ([¹¹C]5) and the desmethyl precursors of [¹¹C]4 (2-bromophenyl) and its analogs, which have been validated in non-human primate PET imaging studies [3]. Both JHU75575 and its 2,4-dichlorophenyl congener JHU75528 were reported to display superior affinity-lipophilicity profiles compared to rimonabant and AM281 [2], and the radiosynthesis of [¹¹C]JHU75575 has been achieved with a radiochemical purity of 99% and specific radioactivity of 196 GBq/µmol (5,308 mCi/µmol), demonstrating the suitability of this building block for GMP-compatible radiolabeling workflows [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-Bromophenyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.